molecular formula C7H13ClN2O2 B6276803 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride CAS No. 2763758-67-2

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B6276803
CAS No.: 2763758-67-2
M. Wt: 192.64 g/mol
InChI Key: PSWXNTBDXXKFJT-UHFFFAOYSA-N
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Description

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride is a synthetic compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are commonly found in both natural and synthetic compounds

Preparation Methods

The synthesis of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride typically involves the following steps:

    Amination and Cyclization: Functionalized acyclic substrates undergo amination and cyclization to form the pyrrolidinone ring.

    Oxidation: Pyrrolidine derivatives are oxidized to introduce the hydroxyl group at the azetidine ring.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of fine chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: A simpler analog without the hydroxyl and azetidine groups.

    3-hydroxyazetidin-2-one: A compound with a similar structure but lacking the pyrrolidinone ring.

    N-methylpyrrolidin-2-one: A compound with a methyl group instead of the hydroxyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2763758-67-2

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

5-(3-hydroxyazetidin-3-yl)pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c10-6-2-1-5(9-6)7(11)3-8-4-7;/h5,8,11H,1-4H2,(H,9,10);1H

InChI Key

PSWXNTBDXXKFJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2(CNC2)O.Cl

Purity

95

Origin of Product

United States

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